molecular formula C9H8F3NO3 B591047 2-Methoxy-4-methyl-5-nitrobenzotrifluoride CAS No. 933673-45-1

2-Methoxy-4-methyl-5-nitrobenzotrifluoride

Cat. No.: B591047
CAS No.: 933673-45-1
M. Wt: 235.162
InChI Key: PAMCCYLUISPVGC-UHFFFAOYSA-N
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Description

2-Methoxy-4-methyl-5-nitrobenzotrifluoride is an organic compound with the molecular formula C9H8F3NO3. It is a derivative of benzotrifluoride, characterized by the presence of methoxy, methyl, and nitro functional groups. This compound is primarily used as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-methyl-5-nitrobenzotrifluoride typically involves the nitration of 2-Methoxy-4-methylbenzotrifluoride. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization techniques .

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The methoxy and methyl groups on the aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methyl-5-nitrobenzotrifluoride is primarily related to its functional groups. The nitro group can participate in redox reactions, while the methoxy and methyl groups can influence the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application and the chemical environment .

Properties

IUPAC Name

1-methoxy-5-methyl-4-nitro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-5-3-8(16-2)6(9(10,11)12)4-7(5)13(14)15/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMCCYLUISPVGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654252
Record name 1-Methoxy-5-methyl-4-nitro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933673-45-1
Record name 1-Methoxy-5-methyl-4-nitro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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